molecular formula C39H60O12 B15295229 Momordicine V

Momordicine V

Cat. No.: B15295229
M. Wt: 720.9 g/mol
InChI Key: LWNCCLUCDGANTA-BGGZWTQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Momordicine V is a cucurbitane glucoside isolated from the leaves of Momordica charantia, commonly known as bitter melon. This compound is part of a group of cucurbitane triterpenoids, which are known for their diverse biological activities. This compound has been identified as a significant oviposition deterrent against the leafminer fly, Liriomyza trifolii .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of momordicine V involves the extraction from the leaves of Momordica charantia. The process typically includes:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves:

Chemical Reactions Analysis

Types of Reactions

Momordicine V undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Momordicine V has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying cucurbitane triterpenoids and their chemical properties.

    Biology: Its role as an oviposition deterrent makes it valuable in studying insect-plant interactions.

    Medicine: Research has shown potential anti-diabetic, anti-cancer, and anti-obesity effects, making it a candidate for drug development.

    Industry: It is used in developing natural pesticides and insect repellents

Mechanism of Action

The mechanism of action of momordicine V involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Momordicine I: Another cucurbitane glucoside with similar biological activities.

    Momordicine II: Known for its anti-diabetic and anti-cancer properties.

Uniqueness

Properties

Molecular Formula

C39H60O12

Molecular Weight

720.9 g/mol

IUPAC Name

3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1

InChI Key

LWNCCLUCDGANTA-BGGZWTQLSA-N

Isomeric SMILES

C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C

Canonical SMILES

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C

Origin of Product

United States

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